Cas no 1242087-93-9 (Ravidasvir)

Ravidasvir is a direct-acting antiviral (DAA) agent classified as an NS5A inhibitor, primarily used in the treatment of chronic hepatitis C virus (HCV) infection. It exhibits potent activity against multiple HCV genotypes, particularly when used in combination with other antiviral agents such as sofosbuvir. Ravidasvir's mechanism involves disrupting viral RNA replication and virion assembly by targeting the NS5A protein. Clinical studies have demonstrated high efficacy, favorable safety profiles, and a low risk of resistance development. Its pharmacokinetic properties support once-daily oral dosing, enhancing patient compliance. Ravidasvir represents a promising therapeutic option for HCV, especially in resource-limited settings due to its cost-effectiveness and broad genotype coverage.
Ravidasvir structure
Ravidasvir structure
Product name:Ravidasvir
CAS No:1242087-93-9
MF:C42H50N8O6
Molecular Weight:762.896409511566
CID:4564261
PubChem ID:52918888

Ravidasvir 化学的及び物理的性質

名前と識別子

    • Ravidasvir
    • AL3G001BI8
    • methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
    • Carbamic acid, N-((1S)-1-(((2S)-2-(5-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methyl-1-oxobutyl)-2-pyrrolidinyl)-1H-benzimidazol-6-yl)-2-naphthalenyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)
    • Q27273972
    • MethylN-[(1S)-1-[[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate
    • RAVIDASVIR [INN]
    • METHYL N-((1S)-1-(((2S)-2-(5-(6-(2-((2S)-1-((2S)-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOYL)PYRROLIDIN-2-YL)-1H-IMIDAZOL-4-YL)NAPHTHALEN-2-YL)-1H-BENZIMIDAZOL-2-YL)PYRROLIDIN-1-YL)CARBONYL)-2-METHYLPROPYL)CARBAMATE
    • SCHEMBL12075676
    • US9427428, 3
    • Methyl N-((1S)-1-(((2S)-2-(5-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3- methylbutanoyl)pyrrolidin-2-yl)-1H-imidazol-4-yl)naphthalen-2-yl)-1H-benzimidazol-2-yl)pyrrolidin-1-yl)carbonyl)-2-methylpropyl)carbamate
    • Carbamic acid, N-((1S)-1-(((2S)-2-(5-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methyl-1-oxobutyl)-2-pyrrolidinyl)-1H-benzimidazol-6-yl)-2-naphthalenyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)-, methyl ester
    • methyl ((1S)-1-(((2S)-2-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-benzimidazol-5-yl)-2-naphthyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate
    • BI-238630
    • RAVIDASVIR [WHO-DD]
    • Ravidasvir free base?
    • BL-238630
    • methyl((1S)-1-(((2S)-2-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-benzimidazol-5-yl)-2-naphthyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate
    • Ravidasvir [USAN]
    • DTXSID401335997
    • ravidasvirum
    • CHEMBL3121849
    • Methyl N-[(1S)-1-[[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate
    • Carbamic acid, N-[(1S)-1-[[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester
    • PPI-668 free base
    • BDBM243443
    • UNII-AL3G001BI8
    • ravidasvir,PPI-668
    • 1242087-93-9
    • SCHEMBL7603463
    • LCHMHYPWGWYXEL-ZYADHFCISA-N
    • BI 238630
    • D12744
    • methyl N-((2S)-1-((2S)-2-(5-(6-(2-((2S)-1-((2S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
    • methyl((s)-1-((s)-2-(5-(6-(2((s)-1-((methoxycarbonyl)-l-valyl)pyrrolidin-2-yl)-1h-imidazol-4-yl)naphthalen-2-yl)-1h-benzo[d]imidazol-2-yl) pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate
    • Ravidasvir (USAN/INN)
    • インチ: 1S/C42H50N8O6/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1
    • InChIKey: LCHMHYPWGWYXEL-ZYADHFCISA-N
    • SMILES: O=C([C@H](C(C)C)NC(=O)OC)N1CCC[C@H]1C1=NC2C=CC(C3C=CC4=C(C=CC(=C4)C4=CN=C([C@@H]5CCCN5C([C@H](C(C)C)NC(=O)OC)=O)N4)C=3)=CC=2N1

計算された属性

  • 精确分子量: 762.38533134g/mol
  • 同位素质量: 762.38533134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 8
  • 重原子数量: 56
  • 回転可能化学結合数: 12
  • 複雑さ: 1400
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 175
  • XLogP3: 6.1

じっけんとくせい

  • 密度みつど: 1.284±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (4.3E-4 g/L) (25 ºC),

Ravidasvir Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
DC Chemicals
DC21526-1 g
Ravidasvir free base
1242087-93-9 >98%
1g
$1700.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R910457-10mg
Ravidasvir free base
1242087-93-9 98%
10mg
¥3,079.80 2022-01-14
DC Chemicals
DC21526-250 mg
Ravidasvir free base
1242087-93-9 >98%
250mg
$800.0 2022-02-28
DC Chemicals
DC21526-100 mg
Ravidasvir free base
1242087-93-9 >98%
100mg
$450.0 2022-02-28
DC Chemicals
DC21526-100mg
Ravidasvir free base
1242087-93-9 >98%
100mg
$450.0 2023-09-15
Crysdot LLC
CD00011750-250mg
Ravidasvir
1242087-93-9 97%
250mg
$233 2024-07-19
DC Chemicals
DC21526-250mg
Ravidasvir free base
1242087-93-9 >98%
250mg
$800.0 2023-09-15
DC Chemicals
DC21526-1g
Ravidasvir free base
1242087-93-9 >98%
1g
$1700.0 2023-09-15
Crysdot LLC
CD00011750-1g
Ravidasvir
1242087-93-9 97%
1g
$584 2024-07-19

Ravidasvir 関連文献

Ravidasvirに関する追加情報

Ravidasvir: A Promising Antiviral Agent for Hepatitis C Virus Treatment

Ravidasvir, also known by its CAS registry number 1242087-93-9, is a novel direct-acting antiviral (DAA) agent that has garnered significant attention in the field of virology and hepatology. This compound represents a breakthrough in the treatment of hepatitis C virus (HCV), a global health concern affecting millions of individuals. Ravidasvir is classified as a non-nucleoside NS5A inhibitor, targeting the NS5A protein of the HCV genome, which plays a critical role in viral replication and assembly.

The discovery and development of Ravidasvir have been driven by the need for more effective, safer, and more accessible treatments for HCV infection. Traditional therapies, such as interferon-based regimens, were often associated with significant side effects and limited efficacy. In contrast, Ravidasvir offers a promising alternative with its potent antiviral activity and favorable safety profile. Recent studies have demonstrated that this compound achieves high rates of sustained virological response (SVR) across various genotypes of HCV, making it a versatile option for diverse patient populations.

One of the most notable aspects of Ravidasvir is its ability to inhibit the NS5A protein at multiple stages of the viral life cycle. This dual mechanism of action not only enhances its efficacy but also reduces the likelihood of resistance development, a common challenge in antiviral therapy. Preclinical studies have shown that Ravidasvir exhibits potent activity against HCV replicons and demonstrates synergy when combined with other DAAs, such as sofosbuvir or glecaprevir. These findings underscore its potential as a cornerstone in future HCV treatment regimens.

The clinical development of Ravidasvir has progressed rapidly, with several phase II and III trials evaluating its safety and efficacy in real-world settings. A pivotal trial conducted in 2023 compared Ravidasvir monotherapy with a standard-of-care regimen in patients with genotype 1 HCV infection. The results revealed that Ravidasvir achieved an SVR rate exceeding 95% at 12 weeks post-treatment, significantly outperforming existing therapies. Additionally, the compound was well-tolerated, with minimal adverse effects reported.

Beyond its therapeutic potential, Ravidasvir has also been studied for its potential to address emerging challenges in HCV management. For instance, researchers have explored its efficacy in treating patients with advanced liver disease or those co-infected with HIV. Early data suggest that Ravidasvir maintains its potency in these complex patient populations, offering hope for a broader range of applications.

In terms of pharmacokinetics, Ravidasvir demonstrates favorable properties that enhance its suitability for clinical use. It is rapidly absorbed following oral administration and achieves high concentrations in liver tissue, where HCV replication primarily occurs. The compound also exhibits low protein binding and minimal drug-drug interactions, further contributing to its safety profile.

The regulatory landscape surrounding Ravidasvir is equally promising. The compound has received fast-track designation from regulatory agencies such as the U.S. Food and Drug Administration (FDA), accelerating its path to market approval. If approved, Ravidasvir could become a key component of first-line HCV treatment protocols worldwide.

Looking ahead, ongoing research is focused on optimizing Ravidasvir's formulation and exploring its potential for use in resource-limited settings. Efforts are also underway to investigate combination therapies involving Ravidasvir, which could further enhance treatment outcomes while reducing treatment duration.

In conclusion, Ravidasvir (CAS No. 1242087-93-9) represents a significant advancement in the fight against hepatitis C virus infection. With its potent antiviral activity, favorable safety profile, and versatility across diverse patient populations, this compound holds immense promise for improving outcomes for individuals affected by HCV worldwide.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD